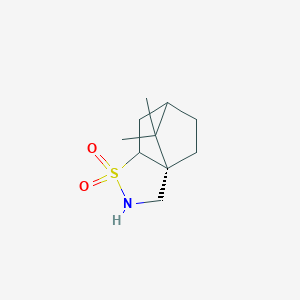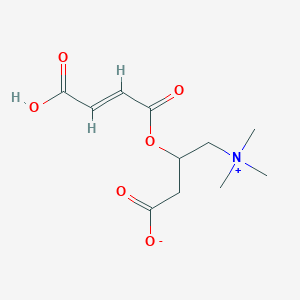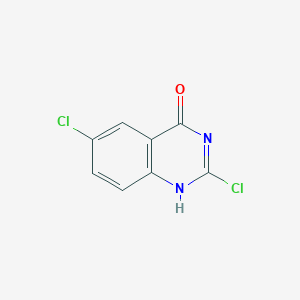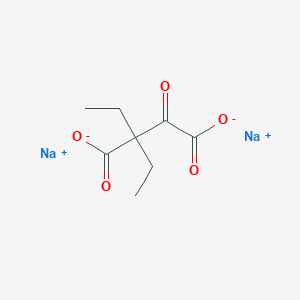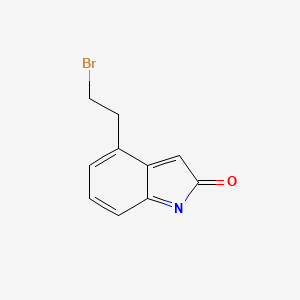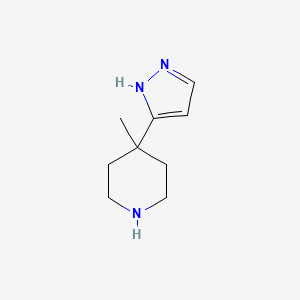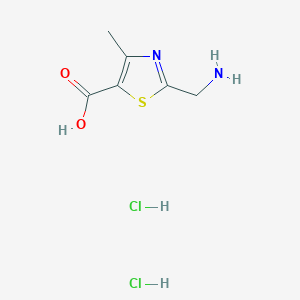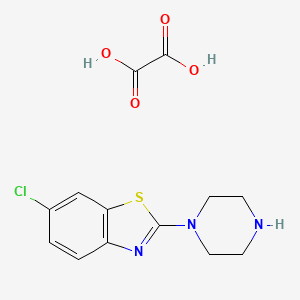
(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale manufacturing. This involves the use of specialized equipment and techniques to ensure consistent quality and high yield. The process may include purification steps to remove impurities and achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s chemical structure and the presence of specific functional groups.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the reaction.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
Compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential, including its ability to target specific molecular pathways. In industry, it may be utilized in the production of specialized materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context of its use.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
Each of these similar compounds has its own set of properties and applications, making them distinct from compound “(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide”.
Propriétés
IUPAC Name |
(2-amino-4-oxo-1H-pyrimidin-6-yl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFLUAGAEVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)NC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
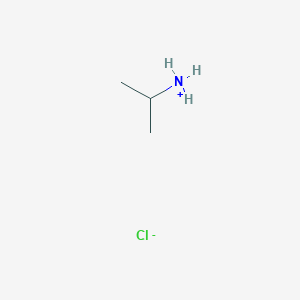
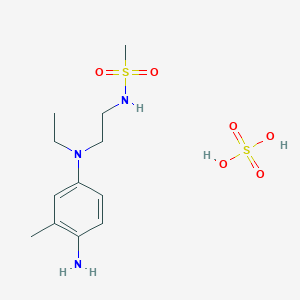

![((1S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B7854127.png)
